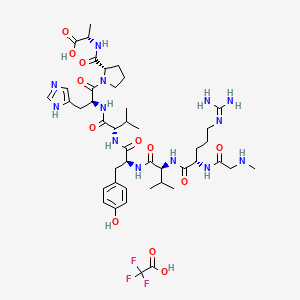

MMK1 (trifluoroacetate salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre Fähigkeit, den Kalziumfluss in Zellen zu induzieren, die den humanen FPR2 exprimieren, und wurde auf ihre chemotaktischen Eigenschaften in humanen peripheren Blutmonocyten und Neutrophilen untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MMK1 (Trifluoraceta-Salz) beinhaltet die Festphasenpeptidsynthese (SPPS)-Methode. Diese Methode verwendet typischerweise eine harzgebundene Aminosäure als Ausgangsmaterial, zu der nacheinander Aminosäuren schrittweise hinzugefügt werden. Die Kupplungsreaktionen werden durch Aktivierungsmittel wie Carbodiimide oder Uroniumsalze erleichtert. Nachdem die Peptidkette vollständig zusammengesetzt ist, wird sie unter Verwendung von Trifluoressigsäure (TFA) vom Harz abgespalten, wodurch auch die Schutzgruppen der Seitenkette entfernt werden .

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von MMK1 (Trifluoraceta-Salz) ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Die Reinigung des Endprodukts erfolgt typischerweise durch Hochleistungsflüssigkeitschromatographie (HPLC), um einen hohen Reinheitsgrad zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MMK1 (trifluoroacetate salt) involves the solid-phase peptide synthesis (SPPS) method. This method typically uses a resin-bound amino acid as the starting material, to which successive amino acids are added in a stepwise manner. The coupling reactions are facilitated by activating agents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, it is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the side-chain protecting groups .

Industrial Production Methods

In industrial settings, the production of MMK1 (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MMK1 (Trifluoraceta-Salz) unterliegt in erster Linie Peptidbindungsbildungs- und -spaltungsreaktionen. Die Synthese beinhaltet die Bildung von Amidbindungen zwischen Aminosäuren, während die Spaltung vom Harz die Spaltung dieser Bindungen unter Verwendung von Trifluoressigsäure beinhaltet .

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: Carbodiimide (z. B. DCC), Uroniumsalze (z. B. HBTU)

Spaltungsreagenzien: Trifluoressigsäure (TFA)

Lösungsmittel: Dimethylformamid (DMF), Methanol

Hauptprodukte

Das Hauptprodukt der Synthese ist das MMK1-Peptid, das als Trifluoraceta-Salz erhalten wird. Die Reinheit des Produkts beträgt typischerweise über 98% .

Wissenschaftliche Forschungsanwendungen

MMK1 (Trifluoraceta-Salz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Immunologie und Entzündung: Es wird verwendet, um die Rolle von FPR2 bei Immunantworten und Entzündungen zu untersuchen.

Neurowissenschaften: Es wurde in der Forschung zur Verhaltensneurowissenschaft eingesetzt, insbesondere in Studien im Zusammenhang mit Angstzuständen.

Zellbiologie: MMK1 wird verwendet, um Chemotaxis und Kalziumsignalisierung in verschiedenen Zelltypen zu untersuchen.

Pharmakologie: Es dient als Werkzeugverbindung zur Untersuchung der pharmakologischen Eigenschaften von FPR2-Agonisten.

Wirkmechanismus

MMK1 (Trifluoraceta-Salz) übt seine Wirkungen aus, indem es an den Formylpeptidrezeptor 2 (FPR2) auf der Oberfläche von Zielzellen bindet. Diese Bindung induziert eine Konformationsänderung des Rezeptors, die zur Aktivierung intrazellulärer Signalwege führt. Einer der Schlüsselwege beinhaltet die Mobilisierung von Kalziumionen, die eine entscheidende Rolle bei verschiedenen Zellprozessen wie Chemotaxis und Zytokinproduktion spielt .

Wirkmechanismus

MMK1 (trifluoroacetate salt) exerts its effects by binding to formyl peptide receptor 2 (FPR2) on the surface of target cells. This binding induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. One of the key pathways involves the mobilization of calcium ions, which plays a crucial role in various cellular processes such as chemotaxis and cytokine production .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Humanin Trifluoraceta: Ein weiteres Peptid, das auf FPR2 wirkt und ähnliche biologische Aktivitäten aufweist.

ATI-2341 Trifluoraceta-Salz: Ein selektiver Agonist für FPR2 mit starken chemotaktischen Eigenschaften.

Gap26 Trifluoraceta: Ein Peptid mit ähnlichen Strukturmerkmalen und biologischen Aktivitäten.

Einzigartigkeit

MMK1 (Trifluoraceta-Salz) ist einzigartig aufgrund seiner hohen Spezifität und Potenz als FPR2-Agonist. Es induziert den Kalziumfluss bei sehr niedrigen Konzentrationen (EC50 < 2 nM), was es zu einem wertvollen Werkzeug für die Untersuchung von FPR2-vermittelten Signalwegen macht .

Eigenschaften

Molekularformel |

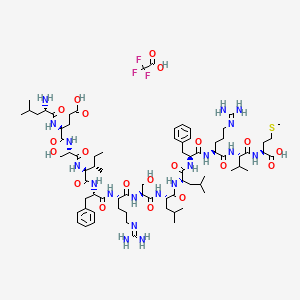

C77H124F3N19O20S |

|---|---|

Molekulargewicht |

1725.0 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C75H123N19O18S.C2HF3O2/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11;3-2(4,5)1(6)7/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82);(H,6,7)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-;/m0./s1 |

InChI-Schlüssel |

XMPDJANNBKROKT-OTJWSKLVSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10821291.png)

![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid;dihydrate](/img/structure/B10821295.png)

![(11R,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B10821298.png)

![[Leu15]-Gastrin I (human)](/img/structure/B10821309.png)

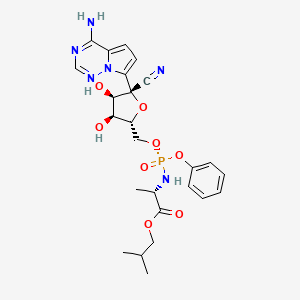

![2-Methylpropyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10821324.png)